2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine
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Overview
Description
2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyridazine ring substituted with a phenyl group and a propan-1-amine moiety, making it a unique structure with potential biological activities.
Preparation Methods
The synthesis of 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include:
- Preparation of the boron reagent.
- Coupling of the boron reagent with the appropriate aryl halide.
- Introduction of the propan-1-amine moiety through subsequent reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying biological pathways.
Medicine: Pyridazine derivatives, including this compound, have shown potential in developing drugs for cardiovascular diseases, cancer, and other conditions
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The pyridazine ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including cardiovascular and anti-inflammatory effects.
Phenylpyridazine: Similar in structure but may have different biological activities due to variations in substituents.
Pyridazine-based drugs: Various drugs in the market utilize the pyridazine scaffold for their therapeutic effects
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine |
InChI |
InChI=1S/C14H17N3/c1-14(2,10-15)13-9-8-12(16-17-13)11-6-4-3-5-7-11/h3-9H,10,15H2,1-2H3 |
InChI Key |
ZPVZZRYBDZKIES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=NN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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